An In-Depth Technical Guide to 6-Isopropyldecahydronaphthalen-2-OL
An In-Depth Technical Guide to 6-Isopropyldecahydronaphthalen-2-OL
Foreword: Navigating the Knowns and Unknowns
In the vast landscape of chemical compounds, some are extensively characterized, their properties and applications detailed in a wealth of literature. Others, like the subject of this guide, 6-Isopropyldecahydronaphthalen-2-OL, remain more enigmatic. This document serves as a comprehensive guide to the existing knowledge surrounding this molecule. As researchers, scientists, and drug development professionals, our work often involves piecing together disparate data points to form a cohesive understanding. This guide is structured to facilitate that process, presenting verified information while also clearly delineating the current gaps in the scientific record. We will delve into the established chemical identity and physical properties, explore its structural context, and touch upon its potential, albeit restricted, applications. Where experimental data is absent, we will draw upon established chemical principles to infer likely characteristics, always with the explicit acknowledgment of their theoretical nature. This approach is designed to provide a solid foundation for future research and to underscore the importance of rigorous, evidence-based inquiry.
Chemical Identity and Molecular Architecture
6-Isopropyldecahydronaphthalen-2-OL is a saturated bicyclic alcohol. Its core structure is the decahydronaphthalene (also known as decalin) ring system, which is a fully hydrogenated version of naphthalene. This framework is substituted with a hydroxyl (-OH) group at the 2-position and an isopropyl group at the 6-position.
The presence of multiple chiral centers in the decahydronaphthalene ring system and at the carbon bearing the hydroxyl group implies the existence of several stereoisomers. The specific stereochemistry is often not fully defined in commercial sources, and thus the compound is typically available as a mixture of diastereomers.
Key Identifiers:
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IUPAC Name: 6-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol[1][3]
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Synonyms: Decahydro-6-(1-methylethyl)-2-naphthalenol, 6-Isopropyldecahydro-2-naphthol, Decatol[1][2][4]
Molecular Structure:
Caption: 2D representation of 6-Isopropyldecahydronaphthalen-2-OL.
Physicochemical Properties: A Data-Driven Overview
The available experimental data for the physicochemical properties of 6-Isopropyldecahydronaphthalen-2-OL is limited. The table below summarizes the known values and provides context by comparing them to the parent compound, decahydronaphthalene (decalin).
| Property | Value for 6-Isopropyldecahydronaphthalen-2-OL | Value for Decahydronaphthalene (cis-isomer) | Value for Decahydronaphthalene (trans-isomer) |
| Melting Point | Data not available | -43 °C[5] | -32 °C[6] |
| Boiling Point | Data not available | 193 °C[5] | 185 °C[6] |
| Flash Point | 118.33 °C (245.00 °F) (Closed Cup)[1][4] | 58 °C (136.4 °F) (Closed Cup)[5] | 58 °C (136.4 °F) (Closed Cup)[6] |
| Density | Data not available | 0.897 g/mL at 25 °C[5] | 0.87 g/mL at 25 °C[6] |
| Refractive Index | Data not available | n20/D 1.481[5] | n20/D 1.469[6] |
| Solubility | Insoluble in water (inferred) | Insoluble in water | Insoluble in water |
The addition of a hydroxyl group to the decahydronaphthalene scaffold would be expected to increase the boiling point and melting point due to hydrogen bonding. The increased molecular weight would also contribute to a higher boiling point. The flash point of 6-Isopropyldecahydronaphthalen-2-OL is significantly higher than that of decahydronaphthalene, which is consistent with the presence of the hydroxyl group. Due to its largely nonpolar hydrocarbon structure, it is expected to be insoluble in water but soluble in common organic solvents.
Spectroscopic Characterization: A Predictive Analysis
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. Other expected absorptions would include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and a C-O stretching vibration in the 1050-1150 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be complex due to the large number of overlapping signals from the decahydronaphthalene ring protons in the 1.0-2.0 ppm range. Key signals would include:
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A doublet for the two methyl groups of the isopropyl substituent.
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A multiplet for the methine proton of the isopropyl group.
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A signal for the proton on the carbon bearing the hydroxyl group (CH-OH), the chemical shift of which would be dependent on the solvent and concentration.
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A broad singlet for the hydroxyl proton (-OH), which is often exchangeable with D₂O.
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¹³C NMR: The spectrum would show 13 distinct signals, assuming a lack of symmetry. The carbon attached to the hydroxyl group would resonate in the downfield region typical for alcohols (around 60-80 ppm). The carbons of the isopropyl group would also be readily identifiable. The remaining signals would correspond to the carbons of the decahydronaphthalene ring system.
Synthesis and Reactivity: An Overview
Detailed, peer-reviewed synthesis protocols for 6-Isopropyldecahydronaphthalen-2-OL are not prominently available in the searched literature. However, a plausible synthetic route could involve the reduction of the corresponding ketone, Octahydro-6-isopropyl-2(1H)-naphthalenone (CAS 34131-98-1).[7][8]
Caption: Plausible synthesis via ketone reduction.
The reactivity of 6-Isopropyldecahydronaphthalen-2-OL is expected to be typical of a secondary alcohol. Key reactions would include:
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Oxidation: Oxidation would convert the secondary alcohol back to the corresponding ketone.
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Esterification: Reaction with carboxylic acids or their derivatives would form the corresponding esters.
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Dehydration: Elimination of water under acidic conditions would likely yield a mixture of isomeric alkenes.
Applications and Industrial Relevance
The structural similarity of 6-Isopropyldecahydronaphthalen-2-OL to compounds used in the fragrance and flavor industry suggests a potential application in this area. The related ketone, Octahydro-6-isopropyl-2(1H)-naphthalenone, is noted for its gardenia, grapefruit, and green aroma profile.[7]
However, it is crucial to note that for 6-Isopropyldecahydronaphthalen-2-OL, there is a specific recommendation against its use as a fragrance ingredient.[1][4] This prohibition suggests potential safety, stability, or undesirable olfactory properties that make it unsuitable for this application.
Beyond the context of fragrances, no other specific applications for 6-Isopropyldecahydronaphthalen-2-OL have been identified in the surveyed literature.
Safety and Handling
The available safety information is limited. The flash point is reported to be 118.33 °C, indicating that it is a combustible liquid but not highly flammable at room temperature.[1][4] As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. The prohibition of its use in fragrances may allude to potential skin sensitization or other toxicological concerns, though specific data is lacking.
Conclusion and Future Outlook
6-Isopropyldecahydronaphthalen-2-OL is a compound for which basic chemical identification is established, but a deep, experimentally-verified technical profile is largely absent from the public domain. While its molecular structure allows for predictions of its chemical behavior and spectroscopic signatures, there is a clear need for further research to validate these hypotheses. The prohibition of its use in fragrances, despite the aromatic nature of a closely related ketone, presents an interesting case for further investigation into its toxicological and organoleptic properties. For researchers and developers, this compound represents an opportunity for foundational research to fill the existing knowledge gaps.
References
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decatol, 34131-99-2 - Perflavory. [Link]
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decatol 6-isopropyl-2-decahydronaphthalenol - The Good Scents Company. [Link]
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Decahydronaphthalene - - Schultz Canada Chemicals Ltd. [Link]
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Decahydronaphthalene, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808. [Link]
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Decalin | C10H18 | CID 7044 - PubChem - NIH. [Link]
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6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol. [Link]
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Showing Compound Octahydro-6-isopropyl-2(1H)-naphthalenone (FDB014844) - FooDB. [Link]
- EP3490966B1 - 6-isopropyl-2,4-dimethylcyclohexen-1-ol compounds as fragrance ingredients - Google P
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Finde Search Results für den Einsatz in Körperpflegemittel & Kosmetik | Suche und finde Datenblätter, Sicherheitsdatenblätter und bestelle Muster - UL Prospector. [Link]
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Isopropyl Alcohol - the NIST WebBook. [Link]
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gardenia decalone decatone (Givaudan) - The Good Scents Company. [Link]
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infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]
Sources
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- 2. scbt.com [scbt.com]
- 3. 6-Isopropyl-2-decahydronaphthalenol 100 µg/mL in Acetonitrile [lgcstandards.com]
- 4. decatol, 34131-99-2 [thegoodscentscompany.com]
- 5. 顺式十氢萘 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. gardenia decalone, 34131-98-1 [thegoodscentscompany.com]
